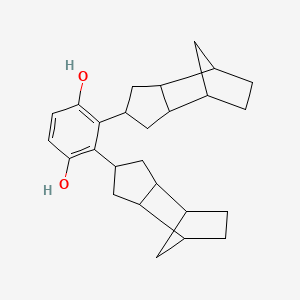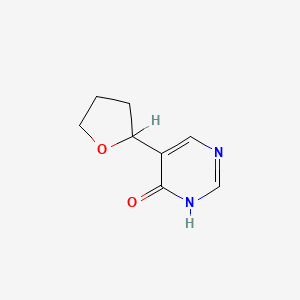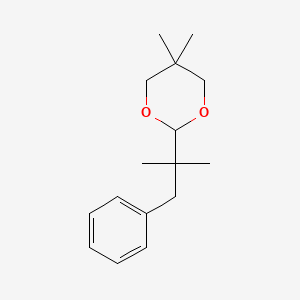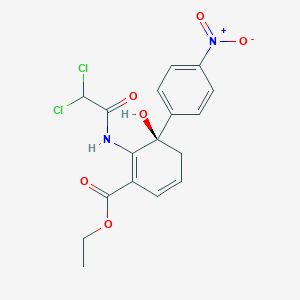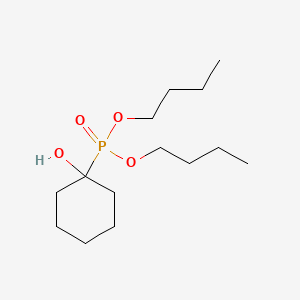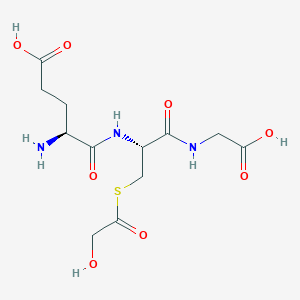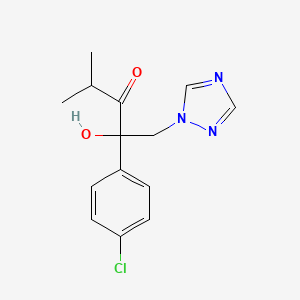
2-(2-Carboxyethylamino)-4-methylsulfanylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/PD0575000 is a compound that has garnered attention due to its unique properties and applications in various fields. The National Institute for Occupational Safety and Health (NIOSH) is responsible for conducting research and making recommendations for the prevention of work-related injury and illness, and this compound is one of the many chemicals they study .
Méthodes De Préparation
The preparation of NIOSH/PD0575000 involves specific synthetic routes and reaction conditions. One of the methods includes the use of gas chromatography with an electrolytic conductivity detector. The process involves the use of reagents such as aldrin, lindane, isooctane, and benzene. The calibration stock solution is prepared by dissolving aldrin or lindane in a mixture of benzene and isooctane . The industrial production methods are detailed in the NIOSH Manual of Analytical Methods .
Analyse Des Réactions Chimiques
NIOSH/PD0575000 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, nitrogen, and isooctane. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of gas chromatography can result in the formation of specific analytes that are detected and measured .
Applications De Recherche Scientifique
NIOSH/PD0575000 has a wide range of scientific research applications. It is used in chemistry for the analysis of contaminants in workplace air and in the blood and urine of workers who are occupationally exposed. In biology, it is used to study the effects of exposure to various chemicals. In medicine, it helps in understanding the health risks associated with chemical exposure. In industry, it is used to develop methods for measuring early markers of adverse health effects and injuries .
Mécanisme D'action
The mechanism of action of NIOSH/PD0575000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by interacting with enzymes and receptors in the body, leading to various biochemical and physiological changes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
NIOSH/PD0575000 can be compared with other similar compounds such as perchloroethylene and volatile organic compounds. Perchloroethylene, for example, is used in dry cleaning and has similar properties to NIOSH/PD0575000. NIOSH/PD0575000 is unique in its specific applications and the methods used for its analysis and detection .
Conclusion
NIOSH/PD0575000 is a versatile compound with significant applications in various fields. Its unique properties and the methods used for its preparation, analysis, and application make it an important compound for scientific research and industrial use.
Propriétés
Numéro CAS |
5347-14-8 |
|---|---|
Formule moléculaire |
C8H15NO4S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
2-(2-carboxyethylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-14-5-3-6(8(12)13)9-4-2-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
DRPIQWYKUGTOPA-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



